molecular formula C11H17ClN2 B1375808 (1-Benzylazetidin-2-yl)methanamine hydrochloride CAS No. 1187929-92-5

(1-Benzylazetidin-2-yl)methanamine hydrochloride

Cat. No. B1375808
CAS RN: 1187929-92-5
M. Wt: 212.72 g/mol
InChI Key: SMFMCXUZNANXIK-UHFFFAOYSA-N
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Description

“(1-Benzylazetidin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H17ClN2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “(1-Benzylazetidin-2-yl)methanamine hydrochloride” is defined by its molecular formula, C11H17ClN2 . The average mass of the molecule is 212.719 Da, and the monoisotopic mass is 212.108032 Da .

Scientific Research Applications

Biased Agonists in Antidepressant Research

(1-Benzylazetidin-2-yl)methanamine hydrochloride and its derivatives have been studied for their potential as "biased agonists" of serotonin 5-HT1A receptors. Research by Sniecikowska et al. (2019) on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine indicates their ability to preferentially stimulate ERK1/2 phosphorylation, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Chemical Synthesis and Industrial Applications

A study by Reddy et al. (2011) focused on optimizing the synthesis of 1-benzylazetidin-3-ol, a compound related to (1-Benzylazetidin-2-yl)methanamine hydrochloride. This optimized synthesis process is crucial for the economical production of azetidin-3-ol hydrochloride, an industrially important intermediate (Reddy et al., 2011).

Antimicrobial Activity

The derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, structurally related to (1-Benzylazetidin-2-yl)methanamine hydrochloride, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed variable degrees of antimicrobial activity, as reported by Visagaperumal et al. (2010) (Visagaperumal et al., 2010).

Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which included derivatives of (1-Benzylazetidin-2-yl)methanamine hydrochloride. These compounds were screened for anticonvulsant activity, demonstrating significant potential in this field (Pandey & Srivastava, 2011).

Corrosion Inhibition

Yadav et al. (2015) researched the use of amino acid compounds, including derivatives of (1-Benzylazetidin-2-yl)methanamine hydrochloride, as eco-friendly corrosion inhibitors for steel. Their study focused on the electrochemical and theoretical approaches to understanding the effectiveness of these compounds in corrosion inhibition (Yadav et al., 2015).

Novel Enzyme Inhibitors

Hutchinson et al. (2017) developed novel LOXL2 enzyme inhibitors, including derivatives of (1-Benzylazetidin-2-yl)methanamine hydrochloride. These compounds showed potential as selective inhibitors for LOXL2 over other amine oxidases, opening new avenues in enzyme inhibition research (Hutchinson et al., 2017).

Metal Complex Synthesis

Al-Hakimi et al. (2020) synthesized ligands derived from (1-Benzylazetidin-2-yl)methanamine hydrochloride and used them to create metal complexes. These complexes were characterized and evaluated for their biological activities, including antibacterial, antifungal, and antitumor activities (Al-Hakimi et al., 2020).

properties

IUPAC Name

(1-benzylazetidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFMCXUZNANXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CN)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856671
Record name 1-(1-Benzylazetidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylazetidin-2-yl)methanamine hydrochloride

CAS RN

1187929-92-5
Record name 2-Azetidinemethanamine, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzylazetidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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